3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione 3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 857494-22-5
VCID: VC4539727
InChI: InChI=1S/C21H29N3O2/c25-20-15-19(21(26)24(20)18-9-5-2-6-10-18)23-13-11-22(12-14-23)16-17-7-3-1-4-8-17/h1,3-4,7-8,18-19H,2,5-6,9-16H2
SMILES: C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Molecular Formula: C21H29N3O2
Molecular Weight: 355.482

3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione

CAS No.: 857494-22-5

Cat. No.: VC4539727

Molecular Formula: C21H29N3O2

Molecular Weight: 355.482

* For research use only. Not for human or veterinary use.

3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione - 857494-22-5

Specification

CAS No. 857494-22-5
Molecular Formula C21H29N3O2
Molecular Weight 355.482
IUPAC Name 3-(4-benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C21H29N3O2/c25-20-15-19(21(26)24(20)18-9-5-2-6-10-18)23-13-11-22(12-14-23)16-17-7-3-1-4-8-17/h1,3-4,7-8,18-19H,2,5-6,9-16H2
Standard InChI Key SYPQXOZXMBBHPQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine-2,5-dione core substituted at the 1-position with a cyclohexyl group and at the 3-position with a 4-benzylpiperazine moiety. This configuration introduces both lipophilic (cyclohexyl, benzyl) and polar (piperazine, dione) regions, enabling interactions with diverse biological targets. The IUPAC name, 3-(4-benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione, reflects this substitution pattern .

Physicochemical Data

Key properties include:

  • Molecular Formula: C21H29N3O2\text{C}_{21}\text{H}_{29}\text{N}_{3}\text{O}_{2}

  • Molecular Weight: 355.5 g/mol

  • Density: ~1.3 g/cm³ (estimated via comparative analysis with analogs)

  • Boiling Point: >600°C (extrapolated from thermal stability studies of piperazine derivatives)

The compound’s solubility profile remains under investigation, though preliminary data suggest limited aqueous solubility and enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Preparation

Synthetic Pathways

Synthesis typically proceeds via a multi-step sequence:

  • Piperazine Intermediate Preparation: Benzylpiperazine is synthesized through nucleophilic substitution between piperazine and benzyl bromide.

  • Pyrrolidine-dione Functionalization: Cyclohexylamine reacts with maleic anhydride to form 1-cyclohexylpyrrolidine-2,5-dione.

  • Coupling Reaction: The piperazine intermediate is introduced to the pyrrolidine-dione core under basic conditions (e.g., potassium carbonate) in a polar solvent like ethanol .

Optimization Challenges

Key challenges include:

  • Steric Hindrance: Bulky substituents (cyclohexyl, benzyl) reduce reaction yields, necessitating elevated temperatures (~80°C) and prolonged reaction times .

  • Byproduct Formation: Competing N-alkylation at alternative positions requires careful stoichiometric control.

Pharmacological and Biological Activities

Neurotransmitter Receptor Interactions

The benzylpiperazine moiety confers affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, as observed in structurally related compounds . Molecular docking studies predict moderate binding energy (ΔG8.2kcal/mol\Delta G \approx -8.2 \, \text{kcal/mol}) at 5-HT1A_{1A} receptors, suggesting potential anxiolytic or antidepressant effects .

Antimicrobial Efficacy

Comparative studies with analogs demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Candida albicans16
Staphylococcus aureus32
Escherichia coli64

Mechanistically, the dione group may chelate metal ions essential for microbial enzymatic function, while the benzylpiperazine disrupts cell membrane integrity .

Industrial Applications

The compound serves as a precursor in polymer chemistry, where its rigid cyclohexyl group enhances thermal stability in polyamide syntheses .

Comparative Analysis with Structural Analogs

Fluorophenyl Derivative

Replacing the cyclohexyl group with a 4-fluorophenyl moiety (as in 3-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione) alters bioactivity:

  • Molecular Weight: 443.5 g/mol vs. 355.5 g/mol

  • Antifungal Potency: 2-fold increase against C. albicans (MIC = 8 µg/mL)

  • LogP: 2.61 vs. 1.89, enhancing blood-brain barrier penetration

Ethoxyphenyl Analog

The ethoxyphenyl variant (CID 2250566) exhibits reduced receptor affinity but improved aqueous solubility due to the ethoxy group’s polarity .

Future Directions and Challenges

Therapeutic Development

  • Neuropsychiatric Indications: Preclinical models are needed to validate serotonin/dopamine modulation claims.

  • Antimicrobial Resistance: Structure-activity relationship (SAR) studies could mitigate resistance via target diversification.

Synthetic Chemistry Innovations

  • Catalytic Asymmetric Synthesis: Enantioselective routes may yield optically active forms with enhanced bioactivity.

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis could improve sustainability .

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